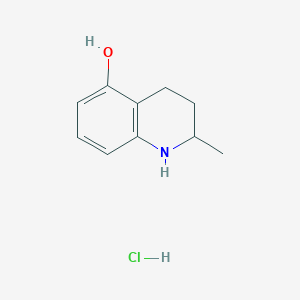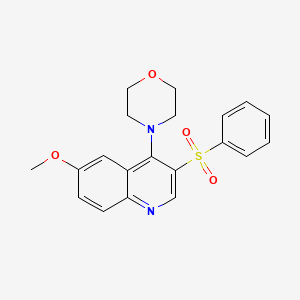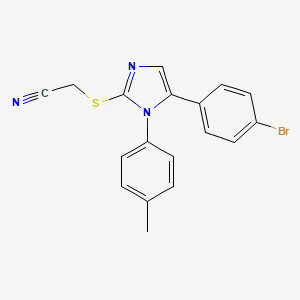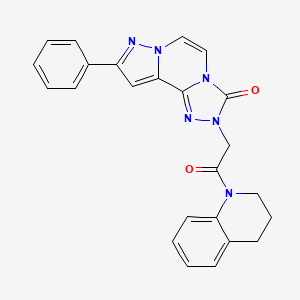
2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol;hydrochloride” is a compound with the CAS Number: 2416235-84-0 . It has a molecular weight of 199.68 . The compound is a powder in its physical form .
Molecular Structure Analysis
The IUPAC Name of the compound is 2-methyl-1,2,3,4-tetrahydroquinolin-5-ol hydrochloride . The InChI Code is 1S/C10H13NO.ClH/c1-7-5-6-8-9 (11-7)3-2-4-10 (8)12;/h2-4,7,11-12H,5-6H2,1H3;1H .Physical and Chemical Properties Analysis
The compound is a powder in its physical form . It has a molecular weight of 199.68 . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Characterization
- 2-Methyl-1,2,3,4-tetrahydroquinolin-5-ol;hydrochloride is used in synthesizing novel ligands like 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ), which form metal complexes with various divalent transition metals. These complexes show promising antimicrobial activity against several bacterial strains and fungi (Patel & Patel, 2017).
Neurochemical Studies
- The compound has been identified in both parkinsonian and normal human brains. Its presence and variations in concentration may play a role in the development of neurological conditions like Parkinson's disease (Niwa et al., 1987).
Pharmaceutical Applications
- It serves as a precursor or a structural component in synthesizing various pharmacologically active molecules. For example, derivatives of this compound have been explored for their anticonvulsant activity and potential in protecting against neuronal degeneration (Ohkubo et al., 1996).
Chemical Transformations
- This compound plays a role in chemical transformations, such as in the synthesis of N-hydroxyethyl-substituted 1,2,3,4-tetrahydroquinolines using acidic ionic liquid as a catalyst. This illustrates its use in greener and more efficient chemical synthesis processes (Guo et al., 2020).
Microbiological Transformations
- Its derivatives have been studied in the context of microbiological transformations. This includes the examination of stereochemistry and the role of microorganisms like Aspergillus niger in transforming these compounds (Crabb et al., 1994).
Catalytic Processes
- In catalytic processes, this compound has been used to develop new methods for the synthesis of tetrahydroquinolines, demonstrating its utility in facilitating chemo- and regioselective reactions (Vieira & Alper, 2007).
Antimicrobial Agents
- Derivatives of this compound have been explored for their potential as antibacterial agents, underlining its significance in the development of new therapeutic agents (Balaji et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinolin-5-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-5-6-8-9(11-7)3-2-4-10(8)12;/h2-4,7,11-12H,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWZVQAQXZKVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC=C2O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2427823.png)


![4-[1-(Cyclohexylmethyl)benzimidazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2427828.png)
![1-[1-(4-Chloro-phenyl)-cyclopropyl]-ethanone](/img/structure/B2427829.png)
![2-cyano-N-methyl-N-[2-(3-methylphenoxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2427830.png)
![N-(3-fluoro-4-methylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2427831.png)
![(E)-4-(Dimethylamino)-N-[1-(1H-indazol-5-yl)ethyl]but-2-enamide](/img/structure/B2427832.png)
![2-(2-Bromo-benzoylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid isopropyl ester](/img/structure/B2427833.png)


![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2427840.png)

